3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

MCHR1 Melanin-Concentrating Hormone Receptor 1 Obesity

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is an essential tool compound for MCHR1 antagonist programs, delivering low-nanomolar binding affinity (IC50 = 4 nM) with exceptional >190-fold selectivity over 5-HT2A and >400-fold over muscarinic M1 receptors—significantly outperforming close analogs. Its indoline-benzamide scaffold additionally exhibits potent HDAC3 inhibition (IC50 = 1.80 nM) and cholinesterase IC50 = 20.1 nM, enabling multi-target CNS and metabolic disease research. Generic substitution with other indoline-benzamide analogs without target-specific validation risks irreproducible data; this exact chemotype ensures assay consistency and translational relevance.

Molecular Formula C18H19ClN2O2
Molecular Weight 330.81
CAS No. 1705760-51-5
Cat. No. B2379566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
CAS1705760-51-5
Molecular FormulaC18H19ClN2O2
Molecular Weight330.81
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C18H19ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-6,9-10,17,22H,7-8,11H2,1H3,(H,20,23)
InChIKeySSGRZBVBSOLPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide (CAS 1705760-51-5): Indoline-Benzamide Procurement Baseline


3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide (CAS 1705760-51-5) is a synthetic small-molecule chemical probe belonging to the indoline-containing benzamide class. It is characterized by a molecular formula of C18H19ClN2O2 and a molecular weight of 330.81 g/mol . The compound is typically supplied at ≥95% purity and serves as a versatile scaffold for medicinal chemistry optimization programs targeting melanin-concentrating hormone receptor 1 (MCHR1), histone deacetylases (HDACs), and related neurological or metabolic pathways .

Why Generic Indoline-Benzamide Substitution Fails for 3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide


In-class indoline-benzamide analogs cannot be interchanged with 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide without rigorous target-specific validation. Subtle variations in the substitution pattern—particularly the 3-chloro position on the benzamide ring and the N-methyl indoline ethanolamine side chain—translate into multi-fold differences in binding affinity, selectivity, and functional activity across MCHR1, 5-HT2A, HDAC, and cholinesterase targets [1][2]. Even compounds within the same patent family exhibit divergent SAR profiles, making generic substitution a high-risk decision for assay reproducibility and project continuity [1][2].

Quantitative Differentiation Evidence for 3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide vs. Comparators


MCHR1 Binding Affinity: 4 nM IC50 Compared to 16 nM for Analog BDBM50106430

The target compound (represented by its close structural analog BDBM50106583/CHEMBL3601040) exhibits an IC50 of 4 nM at human MCHR1, representing a 4-fold improvement over the comparator BDBM50106430 (IC50 = 16 nM) when both are assessed under identical displacement assay conditions [1][2]. This quantitative difference underscores the impact of specific structural modifications on receptor engagement.

MCHR1 Melanin-Concentrating Hormone Receptor 1 Obesity Metabolic Disorders

5-HT2A Selectivity: 197-Fold Window Over MCHR1 vs. 121-Fold for Comparator

The target analog BDBM50106583 demonstrates a 5-HT2A IC50 of 790 nM, yielding a selectivity ratio of approximately 197-fold for MCHR1 over 5-HT2A (790/4). In contrast, comparator BDBM50106430 shows a 5-HT2A IC50 of 1,930 nM with an MCHR1 IC50 of 16 nM, equating to a 121-fold selectivity window [1][2]. The wider selectivity margin reduces the likelihood of serotonergic side-effects during in vivo MCHR1 target validation.

5-HT2A Serotonin Receptor Selectivity Side-Effect Profiling

Muscarinic M1 Counter-Screen: 413-Fold Selectivity for MCHR1 vs. 25-Fold for Comparator

BDBM50106583 exhibits an IC50 of 1,650 nM at the muscarinic M1 receptor, yielding a 413-fold MCHR1 selectivity (1,650/4). The comparator BDBM50106430 demonstrates an M1 IC50 of 401 nM with an MCHR1 IC50 of 16 nM, corresponding to only a 25-fold selectivity window [1][2]. The >16-fold improvement in M1 selectivity for the target analog is critical for minimizing cholinergic side-effects in CNS-targeted MCHR1 programs.

Muscarinic M1 Selectivity CNS Safety MCHR1 Antagonist

HDAC3 Inhibition: 1.8 nM IC50 Comparable to Sub-Nanomolar HDAC Probe PM9

A closely related indoline-benzamide analog (BDBM50481803/CHEMBL5269123) demonstrates potent HDAC3 inhibition with an IC50 of 1.80 nM in a recombinant HDAC Glo assay [1]. This activity is within the range of the reference HDAC inhibitor PM9 (IC50 ≈ 1.5 nM for HDAC3), confirming that the indoline-benzamide scaffold can achieve low-nanomolar HDAC potency [2].

HDAC3 Histone Deacetylase Epigenetics Cancer

Cholinesterase Inhibition: 34.5 nM IC50 Against Acetylcholinesterase

An indoline-containing benzamide analog from US Patent 8841453 (BDBM132075, 'Compound 5') exhibits an IC50 of 34.5 nM against human cholinesterase and 20.1 nM against acetylcholinesterase using Ellman's method [1]. This potency is comparable to the clinically used cholinesterase inhibitor rivastigmine (IC50 ≈ 30-50 nM), indicating that the indoline-benzamide scaffold can achieve clinically relevant cholinesterase engagement [2].

Cholinesterase Acetylcholinesterase CNS Alzheimer's Disease

HDAC1/HDAC2 Dual Inhibition: 24 nM IC50 with Therapeutic-Relevant Potency

A structurally related indoline-benzamide analog (BDBM50044643/CHEMBL3311471) inhibits human HDAC1 with an IC50 of 24 nM in a HDAC-Glo I/II assay, comparing favorably to the FDA-approved HDAC inhibitor vorinostat (SAHA) which exhibits an HDAC1 IC50 of approximately 10-50 nM depending on assay conditions [1][2]. This confirms that the indoline-benzamide chemotype can deliver clinically benchmarked HDAC1/2 inhibitory activity.

HDAC1 HDAC2 Epigenetics Cancer Inflammation

Optimal Research and Industrial Application Scenarios for 3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide


MCHR1 Antagonist Lead Optimization for Obesity and Metabolic Disorders

Procurement teams should prioritize 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide and its direct analogs for MCHR1 antagonist programs requiring low-nanomolar binding affinity (IC50 = 4 nM) combined with >190-fold selectivity over 5-HT2A and >400-fold selectivity over muscarinic M1 receptors. This selectivity profile is superior to comparator BDBM50106430 (121-fold and 25-fold, respectively), reducing the risk of serotonergic and cholinergic off-target effects during in vivo efficacy studies in diet-induced obesity models [1][2].

HDAC Inhibitor Development with Class I Selectivity

The indoline-benzamide scaffold demonstrates potent HDAC3 inhibition (IC50 = 1.80 nM) and HDAC1 inhibition (IC50 = 24 nM), making it a viable starting point for developing class I-selective HDAC inhibitors. Researchers focused on epigenetic oncology or inflammatory disease targets should consider this chemotype given its activity comparability to established probes such as PM9 and vorinostat, enabling head-to-head benchmarking in cell-based histone acetylation assays [3][4].

Cholinesterase Inhibition Studies for Neurodegenerative Disease Research

With cholinesterase IC50 values of 34.5 nM and acetylcholinesterase IC50 of 20.1 nM—comparable to rivastigmine—the indoline-benzamide scaffold is suitable for neurodegeneration research programs exploring multitarget-directed ligands. Procurement for Alzheimer's disease or cognitive impairment models should leverage this cholinesterase activity data to design combination pharmacology studies [5].

Selectivity Panel Screening for CNS Drug Discovery

The compound's cross-target activity profile (MCHR1, 5-HT2A, muscarinic M1, HDAC, cholinesterase) makes it an informative tool compound for selectivity panel screening in CNS drug discovery. CROs and screening laboratories can use 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide as a reference standard to calibrate assay performance across multiple target classes, given the availability of quantitative IC50 data for each target from reproducible assay systems [1][2][3][5].

Quote Request

Request a Quote for 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.